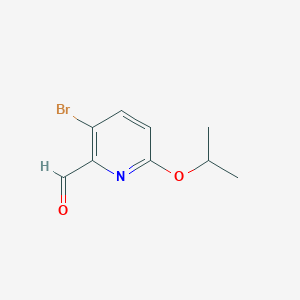
3-Bromo-6-isopropoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-isopropoxypicolinaldehyde is an organic compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the third position, an isopropoxy group at the sixth position, and an aldehyde group at the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-isopropoxypicolinaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 6-isopropoxypicolinaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-isopropoxypicolinaldehyde is coupled with a brominated pyridine derivative in the presence of a palladium catalyst . This method allows for the selective introduction of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-isopropoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH₂) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromo-6-isopropoxypicolinic acid.
Reduction: 3-Bromo-6-isopropoxypicolinalcohol.
Substitution: 3-Amino-6-isopropoxypicolinaldehyde or 3-Thio-6-isopropoxypicolinaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-isopropoxypicolinaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-isopropoxypicolinaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-hydroxypyridine
- 3-Bromo-4-methylpyridine
- 3-Bromo-2-pyridinecarboxaldehyde
Uniqueness
3-Bromo-6-isopropoxypicolinaldehyde is unique due to the presence of both the isopropoxy group and the aldehyde group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with tailored properties .
Eigenschaften
Molekularformel |
C9H10BrNO2 |
|---|---|
Molekulargewicht |
244.08 g/mol |
IUPAC-Name |
3-bromo-6-propan-2-yloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)13-9-4-3-7(10)8(5-12)11-9/h3-6H,1-2H3 |
InChI-Schlüssel |
IBTUXRRRNAJHEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=C(C=C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


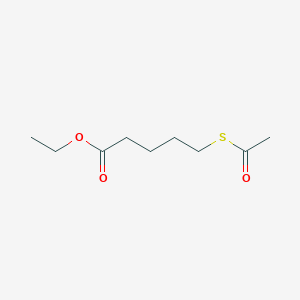
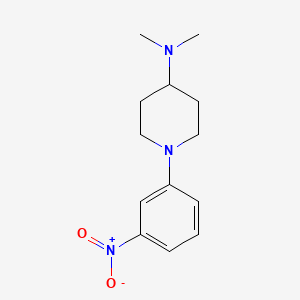

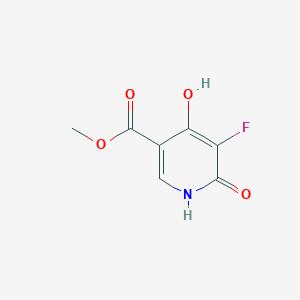

![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)
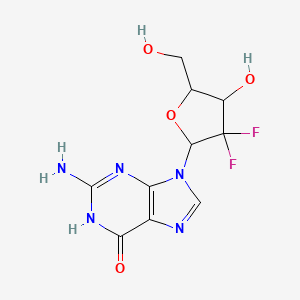
![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)
![Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate](/img/structure/B13706723.png)

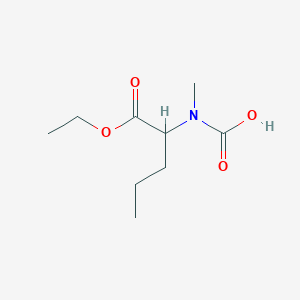

![methyl 5-[(E)-(hydroxyimino)methyl]-2-methyl-3-furoate](/img/structure/B13706761.png)
![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
